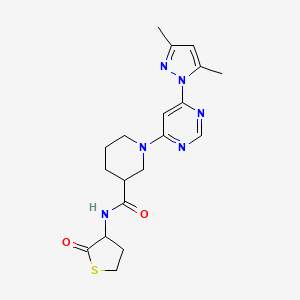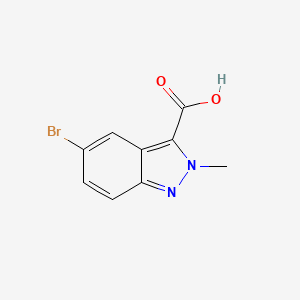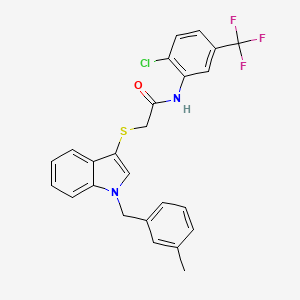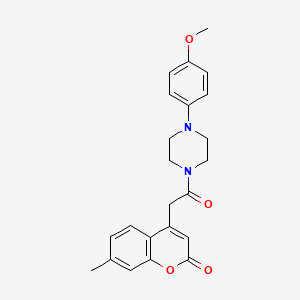![molecular formula C27H29N3O3S B2679483 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-50-5](/img/no-structure.png)
6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research efforts have been directed towards synthesizing and evaluating the biological activities of pyrimidinone derivatives, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating significant potential in medicinal chemistry due to their structure-activity relationship (SAR) and biological efficacy (Rahmouni et al., 2016).
Antimicrobial and Antifungal Effects
Compounds related to thienopyrimidinones have been investigated for their antifungal effects. These studies have shown that certain derivatives possess significant antifungal activities against various fungi types, suggesting their potential development into antifungal agents (Jafar et al., 2017).
Antioxidant and Antitumor Activities
Thienopyrimidinone derivatives have been synthesized and evaluated for their antitumor activities. For example, derivatives such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown potent lipid-soluble inhibitory activities against mammalian dihydrofolate reductase and significant activity against certain types of carcinomas in animal models, highlighting their potential as antitumor agents (Grivsky et al., 1980).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Further explorations into pyrazolo[3,4-d]pyrimidin-4-one derivatives have indicated their potent anticancer activities. Such studies are crucial for developing new therapeutic agents against various cancer types, offering insights into their synthesis, mechanism of action, and efficacy in inhibiting cancer cell growth (Abdellatif et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-4,6-dioxohept-2-enoic acid ethyl ester. This intermediate is then reacted with thiourea to form 6-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-phenylhexanamide.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "ethyl acetoacetate", "thiourea", "N-phenylhexanamide" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-(2,5-dimethylphenyl)-4,6-dioxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of the intermediate with thiourea in the presence of a catalyst such as piperidine to form 6-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-phenylhexanamide." ] } | |
Número CAS |
866013-50-5 |
Fórmula molecular |
C27H29N3O3S |
Peso molecular |
475.61 |
Nombre IUPAC |
6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C27H29N3O3S/c1-19-12-13-20(2)21(17-19)18-30-23-14-16-34-25(23)26(32)29(27(30)33)15-8-4-7-11-24(31)28-22-9-5-3-6-10-22/h3,5-6,9-10,12-14,16-17H,4,7-8,11,15,18H2,1-2H3,(H,28,31) |
Clave InChI |
GYRXNRKJOFRJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)
![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)
![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)


![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)